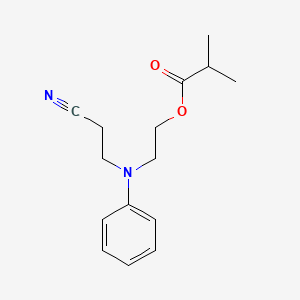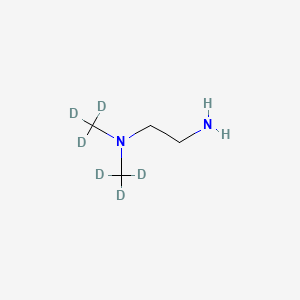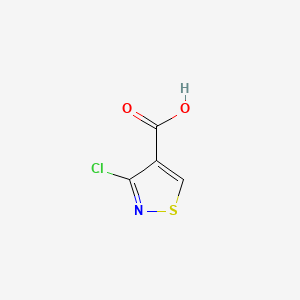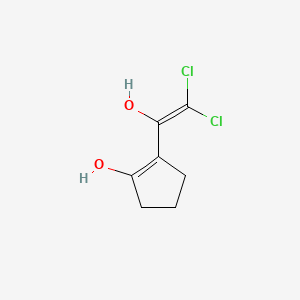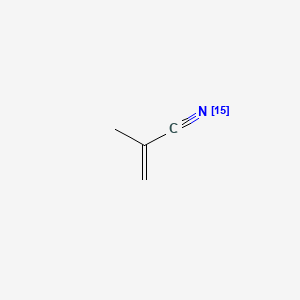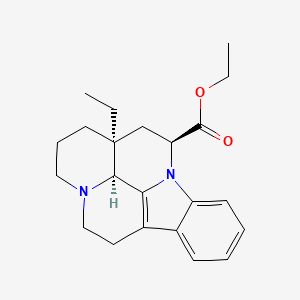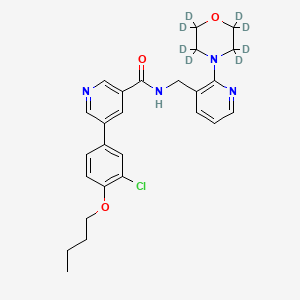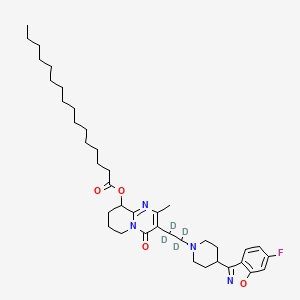
帕利哌酮棕榈酸酯-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .
科学研究应用
Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotics.
Medicine: Developing improved formulations for the treatment of schizophrenia and related disorders.
Industry: Enhancing the production processes for long-acting injectable medications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:
Reacting Paliperidone: with palmitoyl chloride in the presence of a mixture of organic and inorganic bases.
Stepped Cooling Mode: This method is used to control the crystallization process and particle size distribution.
Industrial Production Methods
Industrial production of Paliperidone Palmitate-d4 involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .
化学反应分析
Types of Reactions
Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: Converts Paliperidone Palmitate-d4 back to Paliperidone in vivo.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces Paliperidone.
Oxidation and Reduction: Can lead to various metabolites depending on the specific conditions and reagents used.
作用机制
Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .
相似化合物的比较
Similar Compounds
Risperidone: The parent compound of Paliperidone.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.
Uniqueness
Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .
属性
IUPAC Name |
[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-YPEWPAAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
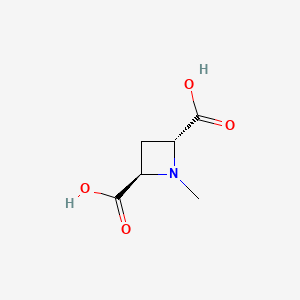
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
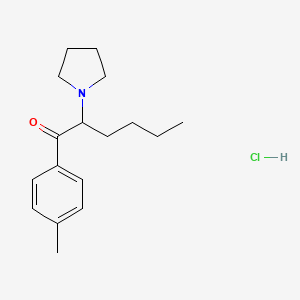
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)
